molecular formula C14H18ClNO2 B10871877 2-Chloro-1-(4-phenoxypiperidino)-1-propanone

2-Chloro-1-(4-phenoxypiperidino)-1-propanone

Cat. No.: B10871877
M. Wt: 267.75 g/mol
InChI Key: IMWZIEOLCUQMIE-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-phenoxypiperidino)-1-propanone is an organic compound that features a chloro group, a phenoxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-phenoxypiperidino)-1-propanone typically involves the reaction of 4-phenoxypiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. The reaction mixture is cooled to maintain a low temperature, usually around 0°C to 5°C, to control the exothermic nature of the reaction. After the addition of chloroacetyl chloride, the mixture is stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-phenoxypiperidino)-1-propanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-Chloro-1-(4-phenoxypiperidino)-1-propanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-phenoxypiperidino)-1-propanone involves its interaction with biological targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenoxy and piperidine moieties contribute to the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-phenoxybenzene: Similar in structure but lacks the piperidine ring.

    4-Phenoxypiperidine: Lacks the chloro and carbonyl groups.

    2-Chloro-1-(4-phenylpiperidino)-1-propanone: Similar but with a phenyl group instead of a phenoxy group.

Uniqueness

2-Chloro-1-(4-phenoxypiperidino)-1-propanone is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of the chloro group allows for nucleophilic substitution reactions, while the phenoxy and piperidine groups enhance its biological activity and binding affinity .

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

2-chloro-1-(4-phenoxypiperidin-1-yl)propan-1-one

InChI

InChI=1S/C14H18ClNO2/c1-11(15)14(17)16-9-7-13(8-10-16)18-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3

InChI Key

IMWZIEOLCUQMIE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=CC=CC=C2)Cl

Origin of Product

United States

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